molecular formula C5H7ClN2 B13750347 5-Chloro-1,4-dimethyl-1H-pyrazole CAS No. 127842-11-9

5-Chloro-1,4-dimethyl-1H-pyrazole

Cat. No.: B13750347
CAS No.: 127842-11-9
M. Wt: 130.57 g/mol
InChI Key: WYLLIHCCRZGVSG-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dimethyl-1H-pyrazole is a valuable heterocyclic compound belonging to the pyrazole chemical class. Pyrazole derivatives are prominent scaffolds in numerous bioactive molecules and are extensively investigated for their diverse biological activities and applications in medicinal and agrochemical research . This compound serves as an important synthetic intermediate and building block for the design of novel molecules . Its structure is amenable to further functionalization, for instance, through cross-coupling reactions, making it a key precursor for synthesizing more complex target compounds . Researchers utilize this and related chlorinated pyrazoles in various fields, including the development of pharmaceutical candidates and agrochemicals . As a standardized research chemical, it offers a reliable starting point for method development and discovery in organic synthesis. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLIHCCRZGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433077
Record name 5-chloro-1,4-dimethylpyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID60433077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-11-9
Record name 5-chloro-1,4-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1,4 Dimethyl 1h Pyrazole

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

Pyrazoles are generally considered π-excessive aromatic systems, making them inherently poor substrates for nucleophilic attack. The electron density of the ring system tends to repel nucleophiles. However, the presence of a good leaving group, such as the chlorine atom at the C5 position of 5-Chloro-1,4-dimethyl-1H-pyrazole, coupled with the electron-withdrawing nature of the pyrazole nitrogens, can facilitate nucleophilic substitution reactions.

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar 5-chloropyrazoles provides valuable insights. For instance, the synthesis of 5-alkylamino-N-arylpyrazoles has been achieved through the microwave-assisted, cesium-mediated nucleophilic attack of primary alkylamines on 5-chloropyrazoles. chim.it This suggests that under appropriate conditions, the chlorine atom in this compound could be displaced by various nucleophiles. The reaction would likely proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the nucleophile attacks the C5 position, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Factors influencing the feasibility and rate of these reactions include the nature of the nucleophile, the solvent, and the use of catalysts. Stronger nucleophiles and polar aprotic solvents would be expected to favor the reaction. The introduction of electron-withdrawing groups on the pyrazole ring can further activate it towards nucleophilic attack. chim.it

Oxidation and Reduction Pathways of the Pyrazole System

The pyrazole ring is generally resistant to both oxidation and reduction reactions. tandfonline.com However, the substituents on the ring can influence its susceptibility to such transformations. The presence of methyl groups on this compound could potentially be sites for oxidation under harsh conditions, although this is not a common reaction pathway.

More relevant is the reduction of the pyrazole ring. Catalytic hydrogenation of pyrazoles can lead to the formation of pyrazolines (dihydro-pyrazoles) and subsequently pyrazolidines (tetrahydro-pyrazoles). tandfonline.com For this compound, this would involve the reduction of the C4=C5 double bond. The conditions for such a reduction would typically involve a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The regioselectivity of the reduction would be of interest, as would the potential for hydrodechlorination (replacement of the chlorine atom with hydrogen) under certain catalytic systems.

It is important to note that while the pyrazole ring itself is relatively stable, the substituents offer avenues for redox chemistry. For example, if a nitro group were present on the ring, it could be readily reduced to an amino group without affecting the pyrazole core.

Electrophilic Substitution Reactions and Regioselectivity

Pyrazoles are π-excessive heterocycles and readily undergo electrophilic substitution reactions, with the C4 position being the most favored site for attack. chim.itpublishatcj.com This regioselectivity is due to the electronic distribution in the pyrazole ring, where the C4 position has the highest electron density.

For this compound, the C4 position is already substituted with a methyl group. This would direct any further electrophilic substitution to other available positions, although the reactivity would be significantly influenced by the existing substituents. The N1-methyl group and the C5-chloro group would also exert electronic and steric effects.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation (Vilsmeier-Haack reaction). For instance, the formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one, a related compound, using a mixture of dimethylformamide (DMF) and phosphoryl trichloride (B1173362) (POCl₃) yields the corresponding 4-carbaldehyde. nih.govresearchgate.net A similar reaction on a 3,5-dimethylpyrazole (B48361) derivative has also been reported. publishatcj.com

The table below summarizes some potential electrophilic substitution reactions for pyrazole systems.

Reaction TypeReagentsProduct Type
NitrationHNO₃/H₂SO₄Nitropyrazole
HalogenationCl₂, Br₂, I₂Halopyrazole
SulfonationH₂SO₄/SO₃Pyrazolesulfonic acid
FormylationDMF/POCl₃Pyrazole-4-carbaldehyde
AcylationAcyl chloride/AlCl₃Acylpyrazole

Cycloaddition and Condensation Reactions Leading to Fused Pyrazole Systems

The pyrazole ring of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups attached to the pyrazole core.

For example, if the methyl group at the C4 position were functionalized to an α,β-unsaturated ketone, it could undergo a condensation reaction with a hydrazine (B178648) derivative to form a new pyrazole ring, leading to a pyrazolo[3,4-d]pyridazine or a similar fused system. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. mdpi.com While this compound itself is not a 1,3-dipole, derivatives of it could be. For instance, if a nitrile imine were generated from a hydrazonoyl halide precursor attached to the pyrazole ring, it could react with various dipolarophiles to yield fused pyrazole systems.

Condensation reactions of pyrazole derivatives with 1,3-dicarbonyl compounds are a common method for synthesizing new pyrazole-containing structures. mdpi.com For instance, a pyrazole derivative with a hydrazine moiety could react with a β-diketone to form a new pyrazole ring.

Detailed Reaction Kinetics and Mechanistic Elucidation

Tautomerism Studies and their Influence on Reactivity

For pyrazoles that are unsubstituted at the N1 position, tautomerism is a key consideration. These compounds can exist in two tautomeric forms, which can influence their reactivity. fu-berlin.deresearchgate.net However, for this compound, the presence of a methyl group at the N1 position precludes this type of tautomerism. The structure is fixed, and it exists as a single constitutional isomer.

It is worth noting that for related pyrazol-5-one systems, which can be precursors to chloropyrazoles, the tautomeric equilibrium between CH, OH, and NH forms is a complex issue that is influenced by the solvent and the nature of the substituents. researchgate.netrsc.org The predominant tautomer will dictate the course of subsequent reactions.

Investigation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are crucial for the synthesis of fused pyrazole systems. rsc.org These reactions often involve the formation of a new ring by the interaction of two functional groups within the same molecule.

For a derivative of this compound to undergo intramolecular cyclization, it would need to possess a side chain with a suitable reactive group. For example, a side chain at the C4 position containing a nucleophilic group could potentially attack the C5 position, displacing the chlorine atom in an intramolecular SNAr reaction to form a fused ring. The kinetics of such a reaction would depend on the length and flexibility of the side chain, as well as the nature of the nucleophile.

Mechanistic studies of these cyclizations often involve computational modeling and the isolation or trapping of reaction intermediates to elucidate the reaction pathway. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 5 Chloro 1,4 Dimethyl 1h Pyrazole Derivatives

Vibrational and Mass Spectrometry for Structural Characterization

Vibrational and mass spectrometry techniques provide complementary information to NMR for a comprehensive structural analysis.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 5-Chloro-1,4-dimethyl-1H-pyrazole, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl groups.

C=C and C=N stretching vibrations of the pyrazole (B372694) ring.

C-N stretching vibrations.

A C-Cl stretching vibration, typically in the fingerprint region.

The precise frequencies of these vibrations can provide clues about the substitution pattern and electronic environment of the pyrazole ring.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture. researchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The isotopic pattern of this peak, showing a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, would confirm the presence of a single chlorine atom.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives include the loss of a nitrogen molecule (N₂), a hydrogen cyanide molecule (HCN), or methyl radicals (•CH₃). researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment
144/146[M]⁺
129/131[M - CH₃]⁺
117[M - HCN]⁺
109[M - Cl]⁺
94[M - Cl - CH₃]⁺

X-ray Crystallography and Solid-State Structural Analysis

While NMR and MS provide information about the connectivity and fragmentation of a molecule, X-ray crystallography offers a definitive three-dimensional structure in the solid state. Although no specific crystal structure for this compound is readily available in the searched results, analysis of related pyrazole derivatives provides valuable insights.

For instance, the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals a planar pyrazole ring. nih.govresearchgate.net Similarly, the crystal structure of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole also shows a nearly planar pyrazole ring. nih.gov These findings suggest that the pyrazole ring in this compound is also likely to be planar.

X-ray crystallography would precisely determine the bond lengths, bond angles, and torsional angles of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound in the solid state.

Crystal Packing Features and Intermolecular Interactions (e.g., C-H···O, C-H···π(arene), Cl···N Hydrogen Bonds)

In the case of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , a closely related derivative, crystallographic analysis reveals a packing structure influenced by specific, directional interactions. The molecules are situated on mirror planes within an orthorhombic crystal system. nih.govresearchgate.net The crystal packing is characterized by weak intermolecular C-H···O hydrogen bonds and, notably, short chlorine···nitrogen contacts. nih.govresearchgate.net The C-H···O interaction involves a hydrogen atom from a methyl group and the oxygen atom of the carbaldehyde group of an adjacent molecule, with a reported H···O distance of 2.58 Å. researchgate.net

A significant feature is the presence of a short Cl···N contact at a distance of 3.046 (2) Å. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of chlorine and nitrogen, suggesting a stabilizing halogen bond. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the lone pair of a nitrogen atom. nih.gov This type of interaction is increasingly recognized as a powerful tool in crystal engineering for constructing supramolecular assemblies. nih.govacs.org

The following table summarizes the key crystallographic and interaction data for the exemplary derivative, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Table 1: Crystallographic and Intermolecular Interaction Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde nih.govresearchgate.net
ParameterValue
Chemical FormulaC₆H₇ClN₂O
Crystal SystemOrthorhombic
Space GroupPnma
Cell Dimensions (Å)a = 13.167 (9)
b = 6.463 (5)
c = 8.190 (6)
Volume (ų)696.9 (8)
Z (Molecules per unit cell)4
Interaction TypeDistance (Å)
C-H···OD-H···A: 3.220 (3)
Cl···N3.046 (2)

Conformational Preferences and Rotational Disorder in Crystalline Structures

In the solid state, molecules often adopt a single, low-energy conformation. However, in some cases, parts of a molecule or even the entire molecule can exhibit disorder, occupying multiple positions or orientations within the crystal lattice. xray.cz This phenomenon is observed in derivatives of this compound.

For 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , the crystal structure analysis reveals that the molecule itself adopts a planar conformation, as it lies on a crystallographic mirror plane. nih.govresearchgate.net However, a key finding is the presence of rotational disorder in the two methyl groups. The hydrogen atoms of these groups were found to be disordered over two orientations. nih.govresearchgate.net This type of disorder, known as rotational disorder, occurs when a group with rotational freedom, like a methyl group, can exist in more than one orientation (rotamer) within the crystal structure. xray.cz

In other, more complex pyrazole derivatives, conformational preferences are often dictated by steric hindrance between bulky substituents. For example, in the crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, significant steric repulsion between the various rings forces the molecule into a non-planar conformation. nih.gov The dihedral angles between the pyrazole ring and the attached aryl rings are substantial, demonstrating how intramolecular strain influences the molecule's shape. nih.gov Similarly, the facile interconversion of different conformers of 4-benzyl-1H-pyrazole in solution ceases in the solid state, where the molecule adopts a specific chiral conformation to optimize its packing efficiency. nih.gov

Disorder is not uncommon in pyrazole-containing crystal structures. In the low-temperature crystal structure of 4-chloro-1H-pyrazole, the N-H proton is crystallographically disordered over two positions, a consequence of the molecule forming a hydrogen-bonded trimeric assembly that is bisected by a mirror plane. nih.gov Another example is a fused pyrazole derivative where a bromine atom was modeled as being disordered over two adjacent sites. nih.gov These instances of disorder highlight the dynamic nature of these molecules, even within the constraints of a crystalline lattice.

Theoretical and Computational Chemistry Studies of 5 Chloro 1,4 Dimethyl 1h Pyrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and has become a staple in the study of pyrazole (B372694) derivatives. scispace.comnih.gov

DFT calculations are employed to determine the electronic properties of pyrazole systems. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

Other calculated descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a comprehensive picture of the molecule's reactivity. nih.gov The Molecular Electrostatic Potential (MESP) map is another valuable tool, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. For pyrazole derivatives, these analyses help in understanding their interaction mechanisms and potential as active agents in various chemical and biological systems. nih.gov

Table 1: Representative Theoretical Molecular Descriptors for Pyrazole Systems Note: The following data is representative of typical values obtained for pyrazole derivatives through DFT calculations and serves as an illustrative example.

ParameterDescriptionTypical Calculated ValueReference
HOMO Energy Highest Occupied Molecular Orbital Energy; relates to electron-donating ability.-6.5 to -7.5 eV nih.gov
LUMO Energy Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability.-1.0 to -2.0 eV nih.gov
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.4.5 to 5.5 eV nih.gov
Chemical Hardness (η) Resistance to change in electron distribution.2.25 to 2.75 eV nih.gov
Chemical Potential (µ) The "escaping tendency" of electrons from a system.-3.75 to -4.75 eV nih.gov
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.1.3 to 2.0 eV nih.gov

Computational methods are also instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), helping to assign experimental spectral bands to specific electronic transitions within the molecule. scispace.com Furthermore, calculations of vibrational frequencies (infrared and Raman spectra) can aid in the structural characterization of newly synthesized compounds by correlating calculated vibrational modes with experimentally observed peaks. While crystal structure analyses of related compounds like 5-chloromethyl-1,3-dimethyl-1H-pyrazole and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provide precise bond lengths and angles, DFT can be used to predict these parameters for the target molecule, offering a valuable comparison. nih.govnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrazole derivatives, these simulations are crucial for predicting how they might interact with biological targets and for analyzing their structural dynamics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijpbs.com This method is extensively used to screen libraries of pyrazole derivatives against biological targets like enzymes or receptors to identify potential lead compounds. nih.govnih.gov

Docking studies reveal the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Key interactions often observed between the pyrazole nitrogen atoms or substituents and amino acid residues like Threonine, Asparagine, or Glutamic acid in a receptor's active site. nih.govnih.gov

Hydrophobic Interactions: Occur between the nonpolar parts of the pyrazole ring and phenyl substituents and hydrophobic amino acid residues.

Pi-Pi Stacking: Aromatic rings on the pyrazole derivative can stack with aromatic residues like Phenylalanine in the receptor.

These simulations provide a structural basis for a compound's activity and can guide its optimization. nih.gov For instance, docking of pyrazole derivatives into the VEGFR-2 kinase active site has shown interactions with residues such as Asp1046 and Cys1045, providing a rationale for their observed antiproliferative effects. nih.gov

Table 2: Examples of Predicted Interactions from Docking Studies of Pyrazole Derivatives

Target ProteinKey Interacting ResiduesType of InteractionReference
VEGFR-2 Asp1046, Glu885, Cys1045Hydrogen Bonding nih.gov
Carbonic Anhydrase (hCA I/II) Thr199, Thr200, His94Hydrogen Bonding, Coordination with Zinc ion nih.gov
C-RAF Cys612, Leu564Hydrogen Bonding, Hydrophobic Interactions nih.gov
EGFR Thr790Hydrogen Bonding nih.gov

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Computational methods can be used to analyze the conformational landscape of 5-Chloro-1,4-dimethyl-1H-pyrazole. This involves calculating the energy associated with different spatial arrangements of the atoms, particularly the rotation around single bonds. X-ray crystallography studies on similar pyrazole compounds have shown that the pyrazole ring itself is nearly planar. nih.govnih.gov Energetic landscape analysis can determine the rotational barriers for the methyl groups and predict the most stable, low-energy conformations of the molecule in different environments. Understanding conformational preferences is vital for designing molecules that fit optimally into a receptor's binding site.

Structure-Activity/Property Relationships (SAR/SPR) and Rational Molecular Design Principles

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological or chemical effects. By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can develop principles for rational molecular design. frontiersin.org

For pyrazole derivatives, SAR studies have provided valuable insights. For example, research has shown that the type and position of substituents on the pyrazole and any attached phenyl rings can dramatically influence activity. rsc.orgjst.go.jp In one study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, it was found that having an aromatic ring at two specific positions was necessary for antitubercular activity, while removing a methyl group at another position was detrimental. acs.org Another study on 5-chloro-pyrazole derivatives found that introducing a phenylhydrazone moiety led to potent antifungal activity. rsc.org

Computational studies directly support SAR by providing a mechanistic understanding of the observed trends. By combining experimental SAR data with insights from quantum chemical calculations and docking simulations, chemists can move beyond trial-and-error and rationally design new pyrazole derivatives with enhanced potency, selectivity, and improved properties. frontiersin.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Derivations for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. who.intresearchgate.net For pyrazole derivatives, QSAR models have been successfully developed to predict their activity as anti-inflammatory agents, inhibitors of enzymes like p38 kinase and cyclooxygenase-2 (COX-2), and for other therapeutic targets. who.intneuroquantology.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These properties can be quantified using molecular descriptors, which are numerical values representing different aspects of the molecule, such as its electronic, steric, and hydrophobic characteristics.

In a typical QSAR study on pyrazole derivatives, a dataset of compounds with known activities is used. neuroquantology.com For each compound, a set of molecular descriptors is calculated. These can include:

3D Descriptors: These capture the three-dimensional arrangement of the molecule, which is crucial for its interaction with biological targets. neuroquantology.com

Physicochemical Descriptors: These include properties like molar refractivity, polarizability, and logP (a measure of lipophilicity).

Indicator Variables: These are binary variables that denote the presence or absence of specific structural features or substituents. neuroquantology.com

Statistical methods, such as multiple linear regression, are then employed to build a mathematical model that relates the descriptors to the observed biological activity. who.int A statistically significant QSAR model, often evaluated by parameters like the coefficient of determination (r²), can then be used to predict the activity of new, untested compounds. who.int For instance, a QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors resulted in a model with an r² of 0.835, indicating a strong correlation. who.int

While no specific QSAR studies on this compound have been reported, the established methodologies for pyrazole derivatives could be readily applied. By synthesizing a series of analogs with variations at different positions of the pyrazole ring and measuring their biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for predicting the potential efficacy of novel derivatives of this compound.

QSAR Model Parameters for Pyrazole Derivatives
Statistical Method Multiple Linear Regression who.int
Key Descriptor Types 3D Descriptors, Physicochemical Descriptors, Indicator Variables neuroquantology.com
Validation Method Leave-one-out who.int
Example r² value 0.835 (for COX-2 inhibitors) who.int
Predicted Activity Anti-inflammatory, p38 kinase inhibition, COX-2 inhibition who.intneuroquantology.com

In Silico Approaches for Guiding Molecular Design and Optimization

In silico methods, which are computational techniques used to simulate and analyze biological and chemical systems, play a pivotal role in modern drug discovery. eurasianjournals.com These approaches are instrumental in guiding the design and optimization of new molecules, including derivatives of this compound. nih.gov

One of the most powerful in silico techniques is molecular docking . This method predicts the preferred orientation of a molecule when it binds to a target protein, such as an enzyme or a receptor. nih.gov By understanding the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the molecule's activity. nih.govnih.gov For example, docking studies on pyrazole derivatives have been used to elucidate their binding to carbonic anhydrase isoforms and rearranged during transfection (RET) kinase. nih.govnih.gov The insights gained from docking can then be used to design modifications to the molecule that enhance its binding affinity and, consequently, its biological activity.

Molecular dynamics (MD) simulations are another important in silico tool. MD simulations provide a dynamic view of the molecule and its interactions with its environment over time. eurasianjournals.comnih.gov This can reveal important information about the stability of the molecule-protein complex and the conformational changes that may occur upon binding. nih.gov

The combination of QSAR, molecular docking, and MD simulations provides a comprehensive framework for the rational design of new therapeutic agents. For pyrazole derivatives, these methods have been used to:

Identify the structural features required for potent inhibitory activity against specific targets. nih.gov

Design new compounds with improved activity and selectivity. nih.govnih.gov

Predict the activity of designed compounds before their synthesis, saving significant time and resources. nih.gov

A design strategy for new pyrazole-based RET kinase inhibitors was developed using 3D-QSAR models, leading to the design of ten new inhibitors with predicted activities higher than the most active compound in the original series. nih.gov

While specific in silico studies on this compound are not yet available, the established computational workflows for other pyrazole derivatives provide a clear roadmap for its future investigation. By applying these methods, researchers can explore the potential of this compound as a scaffold for the development of new drugs targeting a variety of diseases.

In Silico Technique Application in Pyrazole Derivative Design
Molecular Docking Predicts binding orientation and identifies key interactions with target proteins. nih.govnih.gov
Molecular Dynamics (MD) Simulations Analyzes the dynamic behavior and stability of the molecule-protein complex. eurasianjournals.comnih.gov
3D-QSAR Guides the design of new compounds with improved activity. nih.gov

Advanced Applications in Diverse Chemical Science Domains

Utility as Crucial Synthetic Intermediates and Building Blocks in Organic Synthesis

Pyrazoles are a well-established class of five-membered heterocyclic compounds that are instrumental in organic synthesis. nih.govmdpi.com The specific compound, 5-chloro-1,4-dimethyl-1H-pyrazole, and its close derivatives serve as important intermediates for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. nih.gov The reactivity of the chloro-substituted pyrazole (B372694) allows for a variety of chemical modifications, making it a valuable building block.

A common synthetic transformation of 5-chloro-1,3-dimethylpyrazole is nitration. The reaction with fuming nitric acid in concentrated sulfuric acid yields 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. prepchem.com This nitro-derivative can be a precursor for further functionalization.

Another key transformation is the Vilsmeier-Haack reaction. The reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with phosphoryl trichloride (B1173362) and dimethylformamide (DMF) produces 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde is a versatile intermediate for creating a range of other derivatives. researchgate.net For instance, it can be used to synthesize various substituted and condensed pyrazoles. researchgate.net The aldehyde functionality allows for the introduction of different chemical moieties, expanding the molecular diversity of the resulting compounds.

Furthermore, 5-amino-1,4-dimethyl-pyrazole can be acylated with chloroacetic acid anhydride (B1165640) to form 5-(chloracetamido)-1,4-dimethyl-pyrazole, another useful synthetic intermediate. prepchem.com These examples highlight the role of the this compound scaffold in constructing a library of functionalized pyrazole derivatives for various applications.

Roles in Catalysis and Reagent Development

The application of pyrazole derivatives extends into the realm of catalysis, where they can function as ligands for transition metals or as organocatalysts themselves.

Design of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole-containing compounds are recognized for their ability to act as ligands in the formation of metal complexes. tandfonline.com While specific research on ligands derived directly from this compound is not extensively documented, the general principles of pyrazole coordination chemistry are well-established. Pyrazoles can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The development of new pyrazole derivatives is often aimed at creating ligands for various catalytic reactions. mdpi.com The synthesis of unsymmetrically substituted pyrazoles is of particular interest for their potential as ligands for receptors and in other applications. mdpi.com

Applications as Organocatalysts or Reagents in Chemical Transformations

The use of this compound as a direct organocatalyst is not prominently reported in the available literature. However, pyrazole derivatives, in a broader sense, are utilized in various chemical transformations. For instance, the synthesis of pyrazole-4-sulfonamide derivatives involves the use of pyrazole sulfonyl chloride, which acts as a reagent to introduce the pyrazole-sulfonamide moiety into other molecules. nih.gov This demonstrates the role of functionalized pyrazoles as reagents for constructing more complex chemical entities.

Contributions to Agrochemical Research (Chemical Basis of Activity)

Pyrazole derivatives have made a significant impact on the agrochemical industry, with numerous compounds developed as fungicides and herbicides. mdpi.com Their biological activity is often linked to their ability to inhibit specific enzymes in target organisms.

Mechanistic Understanding of Fungicidal Activity

A significant number of pyrazole-based fungicides function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). clockss.org SDHIs disrupt the fungal respiratory chain, a vital process for energy production. This inhibition leads to the disruption of spore germination and germ tube elongation, ultimately controlling fungal growth. clockss.org

Many commercial fungicides, such as boscalid, penthiopyrad, and bixafen, are pyrazole amides. clockss.org The synthesis of novel pyrazole amides is a key area of research for developing new fungicides. clockss.org For example, a series of novel pyrazole amides were designed and synthesized, with some compounds showing higher antifungal activity than the commercial fungicide boscalid. clockss.org The fungicidal action of some pyrazole derivatives has been linked to their ability to damage the cell walls or membranes of fungi, leading to the leakage of cellular contents. nih.gov

The general structure of these fungicidal pyrazole amides often involves a pyrazole carboxylic acid moiety coupled with an amine. A compound like this compound could serve as a precursor to the corresponding carboxylic acid, which could then be used to synthesize a variety of pyrazole amide fungicides.

Table 1: Examples of Fungicidal Pyrazole Derivatives and their Activity

Compound ID Target Fungi Activity Reference
Vk Two fungal species Higher than boscalid clockss.org
I8 P. infestans Significant nih.gov
10d and 10e G. graminis var. tritici Comparable to pyraclostrobin d-nb.info

Exploration of Herbicidal Activity Mechanisms

In the field of herbicides, many pyrazole derivatives act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govillinois.edu HPPD is a key enzyme in the biosynthesis of plastoquinones, which are essential for carotenoid biosynthesis in plants. illinois.edu Inhibition of HPPD leads to a depletion of carotenoids, causing bleaching of the plant tissues and ultimately leading to plant death.

Several commercial herbicides are HPPD inhibitors. The development of new HPPD-inhibiting herbicides is an active area of research, with a focus on discovering novel chemical structures with high efficacy and good crop selectivity. nih.govillinois.edu A series of pyrazole aromatic ketone analogs have been synthesized and shown to be HPPD inhibitors with excellent herbicidal activity against various weeds. nih.gov The design of these molecules often involves a pyrazole core. While direct studies on the herbicidal activity of this compound derivatives as HPPD inhibitors are not specified, the established mechanism of action for other pyrazole herbicides suggests that derivatives of this compound could potentially exhibit similar properties.

Table 2: Examples of Herbicidal Pyrazole Derivatives and their Target

Compound Class Target Enzyme Effect Reference
Pyrazole aromatic ketones HPPD Herbicidal activity against various weeds nih.gov
Azole carboxamides HPPD In development as new herbicides illinois.edu

Investigations into Insecticidal Activity (Chemical Interactions)

The pyrazole nucleus is a critical scaffold in the development of numerous agrochemicals, and derivatives of this compound are no exception. While specific studies focusing solely on the insecticidal activity of this compound are not extensively detailed in publicly available literature, the chemical interactions of analogous chloropyrazole derivatives provide significant insights into their potential mode of action.

Research into pyrazole-based insecticides has shown that the chlorine substituent on the pyrazole ring can play a crucial role in the molecule's interaction with biological targets. nih.govacs.org For instance, in many commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad, the pyrazole core is a key component for their efficacy. nih.govacs.org The insecticidal activity of these compounds often stems from their ability to inhibit mitochondrial electron transport, specifically at Complex I (NADH:ubiquinone oxidoreductase). The lipophilicity and electronic properties conferred by the chloro and methyl groups on the pyrazole ring are critical for transport to the site of action and for effective binding within the hydrophobic pocket of the enzyme.

Furthermore, studies on other pyrazole derivatives have highlighted the importance of the substitution pattern on the ring for selective toxicity towards different insect species. researchgate.netresearchgate.net For example, the presence and position of halogen atoms can significantly influence the insecticidal spectrum, affecting activity against pests such as the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), and spider mites (Tetranychus cinnabarinus). nih.govresearchgate.net The interaction is believed to involve hydrogen bonding and hydrophobic interactions with amino acid residues in the target protein, leading to conformational changes and disruption of normal physiological processes. The methyl groups on the pyrazole ring also contribute to the steric and electronic profile of the molecule, further modulating its binding affinity and insecticidal potency. nih.gov

Emerging Applications in Materials Science

The unique structural and electronic properties of the pyrazole ring make this compound a promising building block in materials science. Its potential extends to the creation of functionalized polymers, nanomaterials, and responsive systems.

Integration into Functionalized Polymer Architectures

While direct polymerization of this compound is not a common application, its functional derivatives are valuable for incorporation into polymer backbones or as pendant groups. The chloro-substituent at the 5-position offers a reactive site for nucleophilic substitution, allowing for the grafting of the pyrazole moiety onto various polymer chains. This can be utilized to modify the properties of existing polymers, imparting enhanced thermal stability, metal-coordinating capabilities, or specific optical properties.

Use as Precursors for Nanomaterial Synthesis

The synthesis of pyrazole-containing nanomaterials is an emerging field, and compounds like this compound can serve as valuable precursors. orientjchem.org Pyrazole derivatives can be used in the template-assisted synthesis of metal-organic frameworks (MOFs) or other coordination polymers with nanoscale dimensions. nih.gov The defined geometry and coordinating ability of the pyrazole ring help direct the self-assembly of metal ions into ordered, porous structures.

These nanomaterials exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The presence of the chloro- and methyl- groups can influence the resulting nanomaterial's properties, such as its hydrophobicity and electronic characteristics.

Development of Photochromic Systems

Photochromic materials, which undergo a reversible change in color upon exposure to light, have been developed using pyrazole derivatives. nih.govscientific.netresearchgate.netresearchgate.net The photochromism in these systems often arises from a photochemical transformation, such as a tautomerization or a pericyclic reaction, of the pyrazole-containing molecule. researchgate.net For instance, some pyrazolone (B3327878) derivatives exhibit photo-induced color changes in the solid state. nih.govresearchgate.net

Diarylethenes incorporating pyrazole moieties have also been synthesized and shown to exhibit excellent photochromic performance. scientific.net These molecules can switch between a colorless open-ring isomer and a colored closed-ring isomer upon irradiation with UV and visible light, respectively. The electronic properties of the pyrazole ring, influenced by substituents like chloro and methyl groups, can be tuned to control the absorption wavelengths and the stability of the different isomeric states. This makes this compound a potential candidate for incorporation into novel photochromic systems for applications in optical data storage and smart windows.

Design of Pyrazole-Based Chemosensors

The ability of the pyrazole ring to coordinate with metal ions has been extensively exploited in the design of chemosensors. nih.govnih.govrsc.org Pyrazole derivatives can be functionalized with chromophores or fluorophores to create systems where the binding of a specific ion induces a detectable change in color or fluorescence. nih.govrsc.org

The design of these chemosensors often involves positioning the pyrazole unit in a way that its nitrogen atoms can form a stable complex with the target analyte. The selectivity of the sensor can be tuned by modifying the substituents on the pyrazole ring. For example, the electronic and steric effects of the chloro and methyl groups in this compound could influence its binding affinity and selectivity for different metal ions. Pyrazole-based chemosensors have been developed for the detection of a wide range of cations, including heavy metals like Hg²⁺ and transition metals such as Cu²⁺ and Fe³⁺. nih.govchemrxiv.org

Future Research Directions and Concluding Perspectives

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions to modern, more efficient methods. researchgate.netyoutube.com Future research on 5-Chloro-1,4-dimethyl-1H-pyrazole will likely focus on developing even more sophisticated and sustainable synthetic strategies. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for various pyrazole derivatives by providing uniform and rapid heating. researchgate.net Applying this to the synthesis of this compound could lead to more efficient and scalable production.

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a growing trend in chemical synthesis. researchgate.net Research into solid-state reactions or the use of biodegradable solvents for the synthesis and functionalization of this pyrazole would align with the increasing demand for sustainable chemical processes.

Catalytic Methods: The development of novel catalysts, such as nano-ZnO or Keggin-based polyoxometalates, has provided efficient routes to substituted pyrazoles. researchgate.net Future work could involve designing specific catalysts for the regioselective synthesis and functionalization of this compound, potentially offering higher yields and purity.

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer a streamlined approach to synthesizing diverse pyrazole libraries. researchgate.net Developing a one-pot synthesis for this compound and its derivatives would be a significant advancement.

Investigation of Undiscovered Reactivity Patterns and Transformations

While the pyrazole core is well-studied, the specific reactivity of this compound offers avenues for new discoveries. The presence of a chloro-substituent at the 5-position and methyl groups at the 1 and 4-positions influences the electron density and steric accessibility of the ring, leading to unique reactivity. Future investigations should focus on:

Cross-Coupling Reactions: The chlorine atom at the C5 position is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Exploring a wider range of coupling partners could lead to the synthesis of novel derivatives with diverse functionalities.

Functionalization of the Methyl Groups: While the ring itself is the primary site of reactivity, the methyl groups can also be functionalized through various radical or oxidative reactions. This could open up pathways to new classes of pyrazole-containing compounds.

Ring Transformation Reactions: Under specific conditions, the pyrazole ring can undergo transformations to form other heterocyclic systems. Investigating the stability of the 1,4-dimethyl-5-chloro-pyrazole ring and its potential for rearrangement or ring-opening could yield surprising and valuable chemical skeletons.

Advancement in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are routinely used, advancements in characterization methods can provide deeper insights. mdpi.comnih.gov

Solid-State NMR: This technique can provide valuable information about the structure and dynamics of the compound in the solid state, complementing solution-state NMR data. mdpi.com

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the shape and size of the molecule and its fragments.

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound is essential for definitively determining its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comacs.org This information is invaluable for computational modeling and understanding its physical properties.

Hirshfeld Surface Analysis: This computational tool, used in conjunction with crystallographic data, can provide detailed insights into the nature and extent of intermolecular interactions within the crystal lattice. tandfonline.comtandfonline.com

Enhanced Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. nih.gov For this compound, this integrated approach can accelerate the discovery and development of new applications.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites of reaction, transition state energies, and reaction mechanisms. This can guide experimental work, saving time and resources.

Virtual Screening for Biological Activity: If this pyrazole is being considered for medicinal applications, computational docking studies can predict its binding affinity to various biological targets. tandfonline.comnih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for proposed structures, aiding in the confirmation of experimental results. tandfonline.com

Expanded Utility in Emerging Interdisciplinary Chemical Fields

The unique properties of pyrazole derivatives make them attractive candidates for a variety of emerging fields beyond their traditional use in medicine and agriculture. nih.govresearchgate.net Future research should explore the potential of this compound in:

Materials Science: Pyrazole-containing compounds have been investigated for their use in creating metal-organic frameworks (MOFs), coordination polymers, and fluorescent materials. nih.govnih.gov The specific substitution pattern of this compound could lead to materials with novel electronic or photophysical properties.

Chemical Biology: As a scaffold for designing probes and inhibitors, this pyrazole could be used to study biological processes. For instance, its derivatives could be developed as selective enzyme inhibitors or fluorescent labels for imaging. nih.govnih.gov

Catalysis: Pyrazole derivatives can act as ligands for transition metal catalysts. nih.gov The electronic and steric properties of this compound could be tuned to create highly efficient and selective catalysts for a range of organic transformations.

Energetic Materials: Nitrated pyrazoles have garnered attention for their potential as energetic materials due to their high heat of formation and thermal stability. nih.gov While this compound is not nitrated, its scaffold could be a starting point for the synthesis of new energetic compounds.

Q & A

Q. Basic Research Focus

  • Acylation : React with chloroacetyl chloride in the presence of triethylamine to form acetamide derivatives at the pyrazole nitrogen .
  • Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the C3 position .
  • Nucleophilic substitution : Replace the chlorine atom with amines or alkoxides under basic conditions .

How can crystallographic challenges (e.g., twinning or disorder) in this compound derivatives be resolved?

Advanced Research Focus
For twinned crystals, employ SHELXL’s twin refinement tools with HKLF5 data format to model overlapping lattices . For positional disorder, use PART instructions to refine occupancies of overlapping atoms. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve model accuracy .

How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Q. Advanced Research Focus

  • Validate NMR assignments : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
  • Reconcile crystallographic vs. IR data : If carbonyl stretching frequencies deviate from X-ray bond lengths, check for solvent interactions or protonation states .

What advanced techniques improve synthetic efficiency for this compound derivatives?

Q. Advanced Research Focus

  • Sonication-assisted synthesis : Reduces reaction time (e.g., from 24 h to 20 min) and improves yields (65–80%) by enhancing mixing and nucleation .
  • Flow chemistry : Continuous reactors with in-line analytics (e.g., UV monitoring) enable real-time optimization of chlorination steps .

How can this compound be tailored for enzyme inhibition studies?

Q. Advanced Research Focus

  • Carbonic anhydrase inhibition : Introduce sulfonamide groups at C3 via diazotization, leveraging steric effects from methyl groups to enhance binding .
  • Crystal structure-guided design : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase IV) to optimize hydrogen-bonding networks .

What solvent systems minimize side reactions during functionalization of this compound?

Q. Advanced Research Focus

  • Polar aprotic solvents : DMF or DMSO stabilize intermediates in SNAr reactions but may require strict anhydrous conditions to prevent hydrolysis .
  • Chlorinated solvents : Dichloromethane reduces side reactions in Friedel-Crafts alkylation due to low nucleophilicity .

What factors control regioselectivity during chlorination of 1,4-dimethyl-1H-pyrazole precursors?

Q. Advanced Research Focus

  • Electronic effects : Electron-withdrawing methyl groups at N1 direct electrophilic chlorination to the C5 position via resonance stabilization .
  • Steric effects : Bulkier substituents at C3 can divert chlorination to C4; monitor using computational electrostatic potential maps .

How can computational modeling predict reaction pathways for this compound derivatives?

Q. Advanced Research Focus

  • DFT calculations : Model transition states for chlorination using B3LYP/6-31G(d) to identify kinetic vs. thermodynamic control .
  • Molecular docking : Screen derivative libraries against protein targets (e.g., TNF-α) to prioritize synthesis of high-affinity candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.